molecular formula C6H13NO2 B1600874 (3R,4R)-4-(Dimethylamino)oxolan-3-ol CAS No. 30197-51-4

(3R,4R)-4-(Dimethylamino)oxolan-3-ol

Cat. No.: B1600874
CAS No.: 30197-51-4
M. Wt: 131.17 g/mol
InChI Key: AGZUJWAKYFHDAV-WDSKDSINSA-N
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Description

(3R,4R)-4-(Dimethylamino)oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C6H13NO2 . The compound features a defined (3R,4R) stereochemistry, which is critical for its application in the synthesis of enantiomerically pure substances. The oxolane ring substituted with dimethylamino and hydroxy functional groups makes it a valuable scaffold and chiral building block for constructing more complex molecules . This compound serves as a key pharmaceutical intermediate in research and development. The stereochemistry of the 3-hydroxytetrahydrofuran core is particularly important for the synthesis of active pharmaceutical ingredients, as the enantiopure version of related structures are intermediates for launched retroviral drugs . While the specific biological mechanism of action for this precise compound may be application-dependent, its primary research value lies in its role as a synthetic precursor. It can be utilized to introduce a chiral tetrahydrofuran moiety into potential drug candidates, which can influence their pharmacokinetics and binding affinity. Researchers employ this chemical in the development of novel therapeutic agents, leveraging its rigid, oxygen-containing ring and basic amino group for molecular interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30197-51-4

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R,4S)-4-(dimethylamino)oxolan-3-ol

InChI

InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

AGZUJWAKYFHDAV-WDSKDSINSA-N

SMILES

CN(C)C1COCC1O

Isomeric SMILES

CN(C)[C@H]1COC[C@@H]1O

Canonical SMILES

CN(C)C1COCC1O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 3r,4r 4 Dimethylamino Oxolan 3 Ol

Elucidation of Reaction Pathways and Key Intermediates

Detailed mechanistic studies and the elucidation of specific reaction pathways for (3R,4R)-4-(Dimethylamino)oxolan-3-ol are not extensively documented in publicly available scientific literature. General chemical principles suggest that its structure, featuring a secondary alcohol, a tertiary amine, and a tetrahydrofuran (B95107) ring, would allow it to participate in a variety of chemical transformations.

The hydroxyl group at the C-3 position can undergo reactions typical of secondary alcohols, such as oxidation to a ketone, esterification, or etherification. The lone pair of electrons on the nitrogen atom of the dimethylamino group at C-4 allows it to act as a nucleophile or a base. The stereochemistry of the molecule, with a (3R,4R) configuration, implies that these functional groups are in a trans orientation relative to each other on the oxolane ring.

Potential reaction pathways could involve intramolecular catalysis, where the dimethylamino group influences the reactivity of the adjacent hydroxyl group. For instance, in the presence of a suitable reagent, the amine could act as an internal base to deprotonate the alcohol, forming an alkoxide intermediate. The formation of such intermediates would be a critical step in many of its potential reactions.

Key intermediates in transformations of this compound would likely include:

Oxonium ions: Formed by the protonation of the ether oxygen in the tetrahydrofuran ring under acidic conditions, potentially leading to ring-opening reactions.

Ammonium (B1175870) ions: Resulting from the protonation or alkylation of the dimethylamino group.

Alkoxide intermediates: Generated by the deprotonation of the hydroxyl group under basic conditions.

Without specific experimental studies, the precise nature and sequence of these intermediates in any given reaction remain speculative.

Stereoselectivity Determining Steps and Transition State Characterization

The stereochemical outcome of reactions involving this compound would be heavily influenced by the existing stereocenters at C-3 and C-4. Any reaction at these centers or adjacent to them would proceed through transition states where the steric and electronic interactions of the substituents play a crucial role.

For example, in a nucleophilic substitution reaction at a carbon atom on the oxolane ring, the incoming nucleophile would likely approach from the side opposite to the bulkier dimethylamino or hydroxyl group to minimize steric hindrance. This would be a key factor in determining the stereochemistry of the product.

Kinetic and Thermodynamic Considerations in Chiral Induction

When used as a chiral auxiliary or catalyst, the this compound molecule could induce chirality in a prochiral substrate. The effectiveness of this chiral induction would depend on both kinetic and thermodynamic factors.

Kinetic Control: In a kinetically controlled reaction, the ratio of the stereoisomeric products is determined by the relative energies of the transition states leading to their formation. A significant energy difference between the diastereomeric transition states, influenced by the stereochemistry of the this compound moiety, would lead to high stereoselectivity. The reaction would need to be run at a low enough temperature to prevent equilibration between the products.

Thermodynamic Control: In a thermodynamically controlled reaction, the product ratio reflects the relative stabilities of the stereoisomeric products. If the reaction is allowed to reach equilibrium, the more stable diastereomer will be the major product.

The table below outlines hypothetical kinetic and thermodynamic parameters that would be relevant in a chiral induction scenario. It is important to note that these are illustrative and not based on experimental data for this compound.

ParameterDescriptionImplication for Chiral Induction
ΔG‡ (Kinetic) Gibbs free energy of activation. A lower ΔG‡ for the formation of one diastereomer leads to a faster reaction rate for that pathway.A large difference in ΔG‡ between the two diastereomeric transition states results in high kinetic resolution and high enantiomeric excess (e.e.).
ΔG° (Thermodynamic) Standard Gibbs free energy change of the reaction. Reflects the relative stability of the products at equilibrium.If the desired diastereomer is also the more stable one (more negative ΔG°), thermodynamic control can be used to achieve high diastereomeric excess (d.e.).
Temperature (T) Affects the balance between kinetic and thermodynamic control.Lower temperatures generally favor kinetic control, while higher temperatures allow for equilibrium to be reached, favoring thermodynamic control.

Without experimental kinetic data or thermodynamic measurements for reactions involving this compound, a quantitative analysis of its role in chiral induction is not possible.

Chemical Transformations and Derivatization Strategies for 3r,4r 4 Dimethylamino Oxolan 3 Ol

Selective Functional Group Interconversions of Hydroxyl and Amine Moieties

The hydroxyl and dimethylamino groups of (3R,4R)-4-(Dimethylamino)oxolan-3-ol are the primary sites for chemical modification. Selective functionalization of either group in the presence of the other is a key challenge and opportunity in the derivatization of this molecule.

The tertiary amine of the dimethylamino group is generally less reactive towards many electrophiles compared to the hydroxyl group. However, its basicity allows for salt formation with various acids. The hydroxyl group, being a primary alcohol, can undergo a range of classical transformations such as esterification, etherification, and oxidation.

Protection Strategies: To achieve selective modification, protection of one functional group while reacting the other is a common strategy. For instance, the hydroxyl group can be protected with a variety of protecting groups stable to the reaction conditions intended for the amine. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), acetals (e.g., tetrahydropyranyl), and benzyl (B1604629) ethers. nih.gov The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. researchgate.net For example, the tetrahydropyranyl (Thp) group is readily introduced and is stable to most non-acidic reagents, making it a suitable choice for protecting the hydroxyl group while performing reactions on the amine. nih.gov

Conversely, while the dimethylamino group is already a tertiary amine and thus less prone to many standard amine reactions, its basicity can be masked by quaternization or by using specific reaction conditions that favor reaction at the hydroxyl group.

Interconversion Reactions:

Esterification/Acylation of the Hydroxyl Group: The hydroxyl group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions to form the corresponding esters. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid generated.

Etherification of the Hydroxyl Group: Formation of ethers can be achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the extent of oxidation.

Quaternization of the Dimethylamino Group: The tertiary amine can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation can alter the solubility and biological activity of the molecule.

Preparation of Chiral Salt Derivatives and Co-crystals for Enhanced Handling

The presence of a basic dimethylamino group and the chiral nature of this compound make it a suitable candidate for the formation of chiral salts and co-crystals. These solid-state forms can significantly improve the physicochemical properties of the compound, such as its crystallinity, solubility, stability, and handling characteristics.

Chiral Salt Formation: The dimethylamino group can be protonated by a variety of chiral acids to form diastereomeric salts. This process is a classical method for the resolution of racemates, but it can also be used to prepare stable, crystalline forms of an already enantiomerically pure compound. The selection of the chiral acid is crucial and can influence the properties of the resulting salt. Common chiral acids used for this purpose include tartaric acid, mandelic acid, and camphorsulfonic acid. The formation of a stable crystalline salt can facilitate purification and improve the handling of the compound.

Co-crystal Formation: Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. wikipedia.org In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen of the oxolane ring and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. This allows for the formation of co-crystals with a variety of co-formers, including other organic molecules with complementary hydrogen bonding capabilities. sysrevpharm.org Amino acids, for example, are excellent co-formers due to their ability to form strong hydrogen bonds and zwitterionic interactions. nih.govnih.govresearchgate.net The formation of co-crystals can lead to improved solubility, bioavailability, and stability of the parent compound. nih.govnih.govresearchgate.net

Methods for Preparation: Both chiral salts and co-crystals can be prepared by various techniques, including:

Solvent Evaporation: This involves dissolving stoichiometric amounts of the compound and the co-former or acid in a suitable solvent and allowing the solvent to evaporate slowly. wikipedia.org

Grinding: Neat or liquid-assisted grinding of the two components can induce solid-state reactions to form the desired salt or co-crystal. wikipedia.org

Slurry Crystallization: Stirring a suspension of the compound and the co-former in a solvent in which they have limited solubility can lead to the formation of the most stable crystalline form.

Synthesis of Advanced Synthetic Intermediates and Analogues with Modified Scaffolds

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its pre-defined stereochemistry and the presence of two modifiable functional groups allow for its incorporation into larger scaffolds to generate advanced synthetic intermediates and analogues with potentially novel biological activities.

The general strategy involves using one of the functional groups as a handle for attachment to another molecular fragment, while the other functional group can be either retained, modified, or used for further elaboration.

Table 1: Potential Synthetic Transformations for Advanced Intermediates

Starting MaterialReagent/ConditionProduct TypePotential Application
This compound1. Protection of OH2. Reaction at NHeterocyclic derivativesMedicinal chemistry scaffolds
This compound1. Activation of OH (e.g., tosylation)2. Nucleophilic substitutionSubstituted oxolane derivativesBuilding blocks for complex molecules
This compoundRing-opening reactionsAcyclic amino alcoholsChiral ligands, synthetic intermediates

The synthesis of analogues with modified scaffolds can involve reactions that alter the oxolane ring itself. For instance, ring-opening reactions, though challenging, could lead to the formation of acyclic amino alcohol derivatives with a defined stereochemical arrangement. Such transformations would significantly expand the chemical space accessible from this starting material.

Regioselective and Stereoselective Functionalization Patterns

The stereochemistry of the this compound scaffold plays a crucial role in directing the outcome of its chemical transformations. The relative orientation of the hydroxyl and dimethylamino groups can influence the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In reactions where both the hydroxyl and amino groups could potentially react, the inherent differences in their nucleophilicity and basicity often lead to regioselective outcomes. For instance, under neutral or slightly basic conditions, acylation reactions are likely to occur preferentially at the more nucleophilic hydroxyl group. Conversely, under acidic conditions, the amino group will be protonated, rendering it unreactive towards electrophiles and thus directing the reaction to the hydroxyl group.

Stereoselectivity: The chiral centers at C3 and C4 can exert stereocontrol over reactions occurring at these positions or at adjacent atoms. For example, in the case of substitution reactions at C3 or C4 (if the existing groups are converted into leaving groups), the incoming nucleophile may preferentially attack from the less hindered face of the ring, leading to a specific stereoisomer. The conformation of the five-membered oxolane ring, which is typically a puckered envelope or twist form, will also influence the accessibility of the reactive sites and thus the stereochemical outcome of the reaction.

The neighboring group participation of the hydroxyl or dimethylamino group can also play a significant role in certain reactions, potentially leading to the formation of cyclic intermediates that dictate the stereochemistry of the final product. For example, the hydroxyl group could participate in the displacement of a leaving group at C4, proceeding through a transient epoxide-like intermediate.

Applications of 3r,4r 4 Dimethylamino Oxolan 3 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Multistep Synthesis

The primary conceptual application for (3R,4R)-4-(Dimethylamino)oxolan-3-ol is as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a specific stereochemistry into the target molecule. This strategy is fundamental in the synthesis of complex natural products and pharmaceuticals, where biological activity is often dependent on a precise three-dimensional arrangement of atoms.

While no syntheses explicitly employing this compound have been reported, the utility of similar chiral scaffolds is well-documented. For instance, the related chiral diol, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, serves as a crucial intermediate in the synthesis of various bioactive molecules. researchgate.net The defined stereochemistry of the oxolane ring in the title compound could, in theory, be transferred to a more complex product, influencing the stereochemical outcome of subsequent transformations.

Hypothetical Incorporation in Multistep Synthesis:

Synthetic StepPotential Role of this compoundDesired Outcome
Nucleophilic OpeningThe amino or hydroxyl group could act as a nucleophile to open an epoxide or react with an electrophile.Introduction of the chiral tetrahydrofuran (B95107) core into a larger molecule.
DerivatizationThe hydroxyl and amino groups can be further functionalized.Creation of more complex intermediates with preserved chirality.
Ring-Closing MetathesisIf appended with appropriate functionality, it could be a partner in RCM reactions.Formation of novel bicyclic or macrocyclic chiral structures.

Role as a Chiral Ligand or Organocatalyst in Asymmetric Reactions

The presence of both a Lewis basic nitrogen atom and a hydroxyl group makes this compound a candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions or as an organocatalyst.

Enantioselective Catalysis (e.g., nucleophilic additions, cycloadditions)

Chiral amino alcohols are a well-established class of ligands and organocatalysts. They can coordinate to metal centers, creating a chiral environment that directs the stereochemical course of a reaction. For example, they are widely used in the enantioselective addition of organozinc reagents to aldehydes and in various other nucleophilic additions and cycloaddition reactions.

Although no studies have specifically tested the catalytic activity of this compound, its structure is analogous to other successful catalysts. The fixed trans relationship between the dimethylamino and hydroxyl groups could provide a rigid C₂-symmetric or pseudo-C₂-symmetric coordination environment around a metal center, which is often a key feature for high enantioselectivity.

Ligand Design Principles and Catalytic Efficiency

The effectiveness of a chiral ligand is governed by several principles, including steric hindrance, electronic properties, and the conformational rigidity of the ligand-metal complex. The tetrahydrofuran ring of this compound provides a conformationally constrained backbone. The dimethylamino group offers a strong Lewis basic site for metal coordination, while the adjacent hydroxyl group can also coordinate or engage in hydrogen bonding to orient substrates.

The catalytic efficiency would depend on factors such as the choice of metal, solvent, and reaction conditions. To be considered efficient, a catalyst system based on this ligand would need to demonstrate high yields and high enantiomeric excess (e.e.) for a given transformation. Without experimental data, any discussion of its catalytic efficiency remains speculative.

Precursor in the Synthesis of Complex Molecular Architectures (e.g., non-pharmacological scaffolds, material science precursors)

Beyond traditional organic synthesis, chiral building blocks are increasingly finding applications in material science and the development of novel molecular scaffolds. The defined stereochemistry of this compound could be exploited to create polymers with chiral recognition properties or as a precursor for chiral liquid crystals.

The bifunctional nature of the molecule allows for it to be incorporated into larger polymer chains or supramolecular assemblies. The amino and hydroxyl groups provide reactive handles for polymerization or for grafting onto surfaces. However, there is currently no literature to support its use in the synthesis of such complex molecular architectures.

Theoretical and Computational Studies on 3r,4r 4 Dimethylamino Oxolan 3 Ol

Conformational Analysis and Stereochemical Stability

The three-dimensional structure and stability of (3R,4R)-4-(Dimethylamino)oxolan-3-ol are dictated by the puckering of the tetrahydrofuran (B95107) (THF) ring and the orientation of its substituents. The THF ring is not planar and typically adopts one of two low-energy conformations: the envelope (E) or the twist (T) form. d-nb.infoyorku.ca The substitution pattern on the ring significantly influences which conformation is more stable.

In the case of this compound, the two substituents, a hydroxyl group and a dimethylamino group, are in a trans configuration. The conformational analysis of this molecule would involve identifying the most stable puckering modes of the oxolane ring and the rotational isomers (rotamers) of the dimethylamino and hydroxyl groups. The stability of these conformers is determined by a delicate balance of several factors, including steric hindrance between the substituents, intramolecular hydrogen bonding, and stereoelectronic effects.

It is anticipated that the most stable conformers will seek to minimize steric repulsion by placing the bulkier dimethylamino group in a pseudo-equatorial position. unicamp.br Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen of the dimethylamino group could significantly stabilize certain conformations. The relative energies of the different conformers can be calculated using quantum mechanical methods.

Table 1: Predicted Low-Energy Conformers of this compound This table is predictive and based on computational studies of similar substituted tetrahydrofurans. Relative energy values are hypothetical.

Conformer IDRing PuckerDimethylamino OrientationHydroxyl OrientationRelative Energy (kcal/mol)Key Stabilizing Interactions
I Twist (T)Pseudo-equatorialPseudo-axial0.00Intramolecular H-bond
II Envelope (E)Pseudo-equatorialPseudo-axial0.5 - 1.5Minimized Steric Hindrance
III Twist (T)Pseudo-axialPseudo-equatorial2.0 - 4.0Gauche interactions
IV Envelope (E)Pseudo-axialPseudo-equatorial2.5 - 5.0Significant Steric Strain

The stereochemical stability of this compound is high under normal conditions. The defined stereocenters at C3 and C4 are part of a cyclic system and are not prone to inversion. The energy barrier for ring-puckering is typically low, allowing for rapid interconversion between different ring conformations at room temperature. yorku.ca However, the energy differences between the conformers, particularly the one stabilized by an intramolecular hydrogen bond, will dictate the predominant species in equilibrium.

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular properties, and reactivity of molecules like this compound. researchgate.net These calculations can provide valuable insights into various parameters.

Molecular Properties: Calculations can determine a range of molecular properties. Key among these are the molecular dipole moment, which influences solubility and intermolecular interactions, and molecular polarizability, which affects how the molecule interacts with electric fields. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms are expected to be the most electron-rich sites.

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is often employed to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this amino alcohol, the HOMO is likely to be localized on the dimethylamino and hydroxyl groups, making them the primary sites for electrophilic attack. The LUMO would be distributed across the C-O and C-N antibonding orbitals.

Table 2: Predicted Quantum Chemical Properties of this compound This table is predictive and based on typical values obtained from DFT calculations on similar organic molecules.

PropertyPredicted Value / DescriptionSignificance
Dipole Moment 1.5 - 3.0 DInfluences solubility and intermolecular forces.
HOMO Energy -6.0 to -7.0 eVIndicates electron-donating ability; site of oxidation.
LUMO Energy +1.0 to +2.0 eVIndicates electron-accepting ability; site of reduction.
HOMO-LUMO Gap 7.0 - 9.0 eVCorrelates with chemical reactivity and stability.
MEP Minima Located on N and O atomsPredicts sites for electrophilic attack and H-bonding.

These calculations are fundamental for understanding the intrinsic reactivity of the molecule and for predicting its behavior in chemical reactions. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent or in its crystalline state. nih.govnih.gov These simulations track the movements of atoms over time, providing a dynamic picture of intermolecular interactions.

In an aqueous solution, MD simulations would reveal the nature of the solvation shell around the molecule. The polar hydroxyl and dimethylamino groups would form strong hydrogen bonds with water molecules. The ether oxygen in the tetrahydrofuran ring would also act as a hydrogen bond acceptor. The hydrophobic parts of the molecule (the hydrocarbon backbone) would interact less favorably with water. These simulations can quantify the number and lifetime of hydrogen bonds, providing insight into the molecule's solubility and how it influences the structure of the surrounding solvent. researchgate.netoup.com

In the solid state, MD simulations can be used to study the stability of the crystal lattice. The simulations would highlight the key intermolecular interactions that hold the crystal together, which would likely include a network of hydrogen bonds between the hydroxyl and dimethylamino groups of adjacent molecules, as well as weaker van der Waals interactions. mdpi.comresearchgate.net Understanding these interactions is crucial for predicting crystal morphology and properties like melting point.

Table 3: Predicted Intermolecular Interactions from Molecular Dynamics Simulations This table is predictive and outlines the expected interactions based on the functional groups present in the molecule.

Interaction TypeInteracting GroupsEnvironmentSignificance
Hydrogen Bonding -OH --- N(CH₃)₂ (intermolecular)Solid State, Concentrated SolutionCrystal packing, Dimer formation
Hydrogen Bonding -OH --- OH₂ (solute-solvent)Aqueous SolutionSolvation, Solubility
Hydrogen Bonding N(CH₃)₂ --- H₂O (solute-solvent)Aqueous SolutionSolvation, Solubility
Dipole-Dipole C-O, C-N polar bondsAll environmentsContributes to overall intermolecular forces.
Van der Waals Hydrocarbon backboneAll environmentsContributes to crystal packing and non-polar interactions.

Prediction of Spectroscopic Signatures for Chiral Characterization

As a chiral molecule, this compound will exhibit optical activity, which can be characterized by chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). acs.org Theoretical calculations are instrumental in predicting and interpreting these spectra, which is a powerful method for determining the absolute configuration of chiral molecules. technologynetworks.comnsf.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The spectrum is highly sensitive to the three-dimensional arrangement of chromophores. While the saturated oxolane ring itself does not have strong chromophores, the n -> σ* transitions of the oxygen and nitrogen atoms can give rise to ECD signals. Time-dependent DFT (TD-DFT) is the most common method for predicting ECD spectra. q-chem.com By comparing the calculated spectrum of the (3R,4R) enantiomer with the experimental spectrum, the absolute configuration can be confidently assigned. researchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR radiation. acs.org VCD is sensitive to the entire vibrational structure of a chiral molecule. DFT calculations can predict the VCD spectrum by computing the vibrational frequencies and the corresponding rotational strengths. nih.gov The VCD spectrum of this compound would show characteristic bands in the C-H, O-H, C-O, and C-N stretching and bending regions. The signs and intensities of these VCD bands are a unique fingerprint of the (3R,4R) configuration. acs.org

Table 4: Predicted Chiroptical Spectroscopic Data for this compound This table is predictive, outlining the expected spectral regions and the basis of their interpretation.

SpectroscopySpectral Region (Typical)Key Transitions / VibrationsComputational MethodApplication
ECD 190 - 250 nmn -> σ* (N, O)TD-DFTAbsolute Configuration Determination
VCD 3600 - 3200 cm⁻¹ (O-H stretch)O-H, N-H (if protonated) stretchingDFTConformational Analysis, Absolute Configuration
VCD 3000 - 2800 cm⁻¹ (C-H stretch)C-H stretching modesDFTConformational Analysis, Absolute Configuration
VCD 1500 - 1000 cm⁻¹ (Fingerprint)C-O, C-N stretching, C-H bendingDFTAbsolute Configuration Determination

By combining these theoretical and computational approaches, a comprehensive understanding of the structure, properties, and behavior of this compound can be achieved, guiding further experimental investigation and application.

Advanced Analytical Methodologies for the Characterization of 3r,4r 4 Dimethylamino Oxolan 3 Ol and Its Derivatives

Chromatographic Separation Techniques for Chiral Analysis

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers, providing high accuracy and precision.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone of enantiomeric purity analysis. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For a polar compound like (3R,4R)-4-(Dimethylamino)oxolan-3-ol, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The differential interaction strength results in different retention times for the (3R,4R) and (3S,4S) enantiomers, allowing for their baseline separation and quantification.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC, offering faster separations and reduced solvent consumption. Using supercritical CO2 as the primary mobile phase component, often with a polar co-solvent like methanol, SFC combined with a chiral column can achieve excellent resolution of enantiomers. nih.gov For the analysis of this compound, SFC would provide a high-throughput method for quality control. nih.gov

Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, chiral GC is a powerful tool. The target compound, this compound, could be derivatized, for instance by silylating the hydroxyl group, to increase its volatility. The derivatized compound is then passed through a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative, to achieve enantiomeric separation.

Illustrative Chiral HPLC Separation Data

This table presents hypothetical data to illustrate a typical chiral separation.

Parameter Value
Column Chiral ART Amylose-C (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (3R,4R)-enantiomer 8.5 min
Retention Time (3S,4S)-enantiomer 10.2 min

| Resolution (Rs) | > 2.0 |

Advanced Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming molecular structure and identifying trace-level impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically with an error of less than 5 ppm. For this compound (molecular formula: C₆H₁₃NO₂), HRMS would be used to confirm its elemental composition by matching the measured mass of the protonated molecule [M+H]⁺ (expected m/z 132.1019) to the theoretical value. This technique is also central to impurity profiling, as the accurate masses of any detected impurities can provide strong clues to their elemental formulas and identities.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). The fragmentation pattern of this compound would provide definitive structural confirmation. For example, the protonated molecule (m/z 132.1) would be expected to produce characteristic fragments corresponding to the loss of water (H₂O) or cleavage of the dimethylamino group. This detailed fragmentation data helps in distinguishing the target compound from structural isomers and in identifying unknown impurities.

Illustrative MS/MS Fragmentation Data for [C₆H₁₃NO₂ + H]⁺

This table presents plausible fragmentation data for the target compound.

Precursor Ion (m/z) Proposed Fragment Fragment Ion (m/z) Neutral Loss
132.1 [M+H - H₂O]⁺ 114.1 18.0 (Water)
132.1 [M+H - HN(CH₃)₂]⁺ 87.1 45.0 (Dimethylamine)
114.1 [M+H - H₂O - C₂H₄]⁺ 86.1 28.0 (Ethene)

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods can establish enantiomeric purity, X-ray crystallography provides the most definitive determination of absolute stereochemistry.

The technique requires growing a high-quality single crystal of the target compound or a suitable crystalline derivative. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By solving the crystal structure, the absolute configuration at the C3 and C4 stereocenters can be unambiguously assigned as (R), confirming the identity as this compound. This method is considered the "gold standard" for stereochemical assignment. nih.gov

Illustrative X-ray Crystallographic Data

This table presents typical parameters found in a crystallographic report.

Parameter Value
Chemical Formula C₆H₁₃NO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.5 Å, b = 8.9 Å, c = 14.2 Å
Volume 694.1 ų
Density (calculated) 1.25 g/cm³
Final R-factor R1 = 0.035

| Absolute Configuration | Confirmed (3R, 4R) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-4-(dimethylamino)oxolan-3-ol, and how is stereochemical integrity maintained?

  • Methodological Answer: The compound can be synthesized via Mitsunobu reactions using (3R)-oxolan-3-ol derivatives (e.g., tosylate intermediates) followed by reductive amination with dimethylamine. Stereochemical control is achieved using chiral catalysts (e.g., Sharpless epoxidation analogs) or enantiopure starting materials. Purity is validated via chiral HPLC and LC/MS (retention time analysis) .

Q. Which spectroscopic and analytical techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer: Use NMR (e.g., 1^1H NOESY to confirm spatial proximity of substituents), polarimetry (optical rotation), and X-ray crystallography (for absolute configuration). High-resolution mass spectrometry (HRMS ) confirms molecular formula, while IR spectroscopy identifies functional groups like hydroxyl and amine .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of ring-opening reactions in derivatives of this compound?

  • Methodological Answer: Under acidic conditions , protonation of the oxolane oxygen generates a carbocation, favoring nucleophilic attack at the more substituted carbon. In basic media , deprotonation of the hydroxyl group alters ring strain, directing attack to the less hindered position. Isotopic labeling (e.g., 18^{18}O) and kinetic studies can elucidate pathways .

Q. What strategies prevent racemization during functionalization of this compound into complex analogs?

  • Methodological Answer: Employ low-temperature reactions (<0°C), non-polar solvents (e.g., dichloromethane), and protecting groups (e.g., tert-butyldimethylsilyl ethers for hydroxyl protection). Monitor enantiopurity at each step using chiral HPLC and avoid prolonged exposure to strong acids/bases .

Q. How can computational models predict the bioactivity of this compound against enzyme targets like kinases or GPCRs?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins. Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Correlate with in vitro enzyme inhibition assays (IC50_{50} measurements) and structure-activity relationship (SAR ) studies .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting cytotoxicity data for this compound derivatives across studies?

  • Methodological Answer: Standardize assays using identical cell lines (e.g., HEK293 vs. HeLa), culture conditions (serum concentration, passage number), and exposure durations. Verify compound purity via NMR and LC/MS . Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to cross-validate results .

Q. What experimental approaches resolve discrepancies in reported reaction yields for stereoselective syntheses?

  • Methodological Answer: Compare catalyst loading , solvent systems (polar aprotic vs. ethers), and temperature profiles across studies. Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference. Use design of experiments (DoE) to optimize parameters .

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Feasible Synthetic Routes

Reactant of Route 1
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(3R,4R)-4-(Dimethylamino)oxolan-3-ol
Reactant of Route 2
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Reactant of Route 2
(3R,4R)-4-(Dimethylamino)oxolan-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.